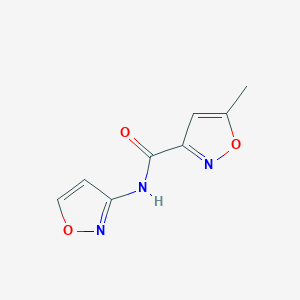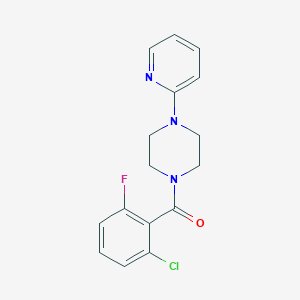
1-(2-chloro-6-fluorobenzoyl)-4-(2-pyridinyl)piperazine
Vue d'ensemble
Description
1-(2-chloro-6-fluorobenzoyl)-4-(2-pyridinyl)piperazine is a chemical compound that is part of a broader class of piperazine derivatives. These compounds have been studied extensively due to their diverse biological activities and applications in pharmaceutical chemistry.
Synthesis Analysis
Synthesis of piperazine derivatives often involves reductive amination, amide hydrolysis, and N-alkylation processes. For instance, Yang Fang-wei (2013) synthesized a similar compound, 2-[4-(4-Fluorobenzyl) piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine, using these methods, and characterized it using 1HNMR, 19FNMR, and ESI-MS (Yang Fang-wei, 2013).
Molecular Structure Analysis
X-ray crystallography is a common method for determining the molecular structure of such compounds. For example, the study by S. Naveen et al. (2009) on a similar compound, 1-benzhydryl-4-(4-chloro-2-fluoro-benzenesulfonyl)-piperazine, revealed its crystalline structure and conformation using X-ray diffraction studies (S. Naveen et al., 2009).
Chemical Reactions and Properties
Piperazine derivatives typically exhibit a variety of chemical reactions due to their functional groups. The synthesis and reactions often involve multiple steps, including cyclization, condensation, and substitution reactions. These steps are crucial for modifying the chemical properties for specific applications.
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are often characterized using techniques like LCMS, NMR, and IR spectroscopy. For instance, the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate by C. Sanjeevarayappa et al. (2015) involved comprehensive characterization using these methods (C. Sanjeevarayappa et al., 2015).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(2-chloro-6-fluorophenyl)-(4-pyridin-2-ylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFN3O/c17-12-4-3-5-13(18)15(12)16(22)21-10-8-20(9-11-21)14-6-1-2-7-19-14/h1-7H,8-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEGYFCFGPDHYCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>48 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49673109 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



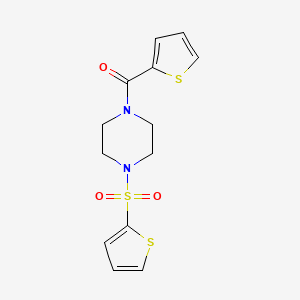
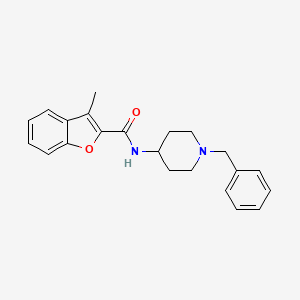
![4-[2-(2-chloro-5-methylphenoxy)-2-methylpropanoyl]morpholine](/img/structure/B4430384.png)
![ethyl 4-methyl-2-{[(5-methyl-3-thienyl)carbonyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B4430392.png)

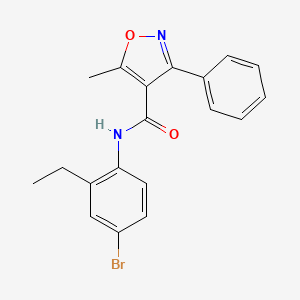
![N-{3-[(cyclopropylamino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thien-2-yl}tetrahydro-2-furancarboxamide](/img/structure/B4430417.png)
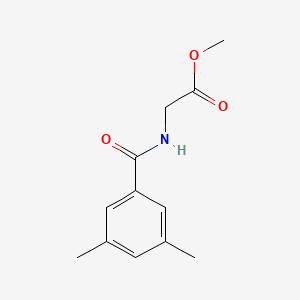
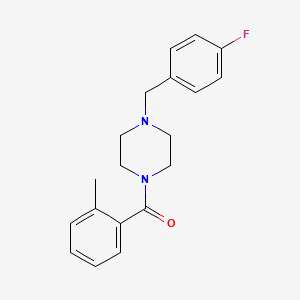
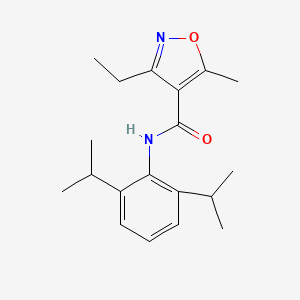
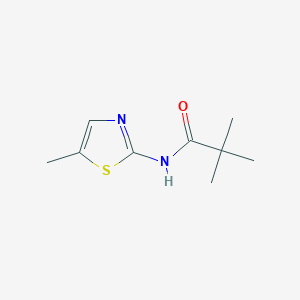

![N-[4-chloro-3-(trifluoromethyl)phenyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B4430478.png)
